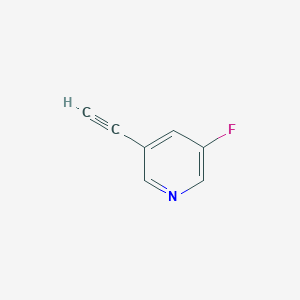

3-Ethynyl-5-fluoropyridine

Descripción

Contextualization within Fluorinated Heterocycles

The introduction of fluorine into heterocyclic compounds has become a cornerstone of modern medicinal chemistry. tandfonline.comresearchgate.net Fluorinated heterocycles are increasingly vital in the pharmaceutical industry, materials science, and agriculture. researchgate.net The inclusion of fluorine can dramatically alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, bioavailability, and binding affinity to target proteins. researchgate.netrsc.org The carbon-fluorine bond is strong, and its presence can shield adjacent parts of a molecule from metabolic degradation, thereby improving a drug's half-life. tandfonline.com This has led to a significant number of FDA-approved drugs containing fluorine, with many of them being fluorinated heterocycles. tandfonline.comresearchgate.net The strategic placement of fluorine, as seen in 3-ethynyl-5-fluoropyridine, can be used to fine-tune the electronic properties and basicity of the pyridine (B92270) ring, influencing its interactions with biological targets. chim.it

Significance of Ethynyl (B1212043) and Pyridine Moieties in Organic Synthesis

The pyridine ring is one of the most prevalent heterocyclic scaffolds in drug design and discovery. nih.govenpress-publisher.com Its presence in a molecule can enhance pharmacological activity, improve metabolic stability, increase aqueous solubility, and resolve issues with protein binding. nih.govmdpi.com Many natural products, including vitamins and alkaloids, contain a pyridine core. nih.govmdpi.com The adaptability of the pyridine scaffold allows for extensive structural modifications, making it a favored starting point for creating libraries of compounds for biological screening. nih.govenpress-publisher.com

The ethynyl group (–C≡CH) is a highly versatile and reactive functional group in organic synthesis. ontosight.aiwikipedia.org Its linear geometry and the high electron density of the triple bond make it a key participant in a wide array of chemical transformations. Most notably, the terminal alkyne is a crucial component in click chemistry, particularly in the copper-catalyzed azide-alkyne cycloaddition to form triazoles. vulcanchem.com It also readily participates in various cross-coupling reactions, such as the Sonogashira coupling, which are fundamental for constructing complex molecular architectures from simpler precursors. jst.go.jp This reactivity makes ethynyl-containing compounds like this compound valuable intermediates for linking different molecular fragments. acs.org

Overview of Research Trajectories for this compound

Current research involving this compound primarily focuses on its application as a key intermediate in the synthesis of biologically active molecules. Its unique trifunctional structure—the nucleophilic pyridine nitrogen, the reactive ethynyl group, and the modulating fluorine atom—makes it a versatile synthon.

A significant research trajectory is its use as a reactant in the preparation of selective negative allosteric modulators for the metabotropic glutamate (B1630785) receptor subtype 2 (mGlu2). lookchem.com These modulators are under investigation for their potential in treating a variety of neurological and psychiatric disorders, including schizophrenia and anxiety. lookchem.com In this context, the ethynyl group of this compound is often utilized in coupling reactions to construct the core structure of the final modulator compounds, such as 4-oxo-1-aryl-1,4-dihydroquinoline-3-carboxamides. lookchem.com

Another related area of research leverages the compound's structure for the development of radioligands for Positron Emission Tomography (PET) imaging. For instance, a structurally related compound, [¹⁸F]3-Fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile ([¹⁸F]F-PEB), was developed for imaging mGlu5 receptors in the central nervous system. nih.gov This highlights the utility of the fluorinated ethynyl-pyridine scaffold in creating probes to visualize and study receptor distribution and function in the brain. nih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-ethynyl-5-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN/c1-2-6-3-7(8)5-9-4-6/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HICJXFHZGYLFJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CN=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10719414 | |

| Record name | 3-Ethynyl-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872122-54-8 | |

| Record name | 3-Ethynyl-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethynyl-5-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Ethynyl 5 Fluoropyridine and Analogues

Strategies for Ethynylation of Fluoropyridines

The introduction of an ethynyl (B1212043) group onto a fluorinated pyridine (B92270) ring is most commonly achieved through metal-catalyzed cross-coupling reactions. These methods offer a reliable means to form the crucial carbon-carbon bond between the pyridine ring and the alkyne.

The Sonogashira reaction is a powerful and widely used method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orgmdpi.com The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a mild base. wikipedia.org This methodology has been successfully applied to the synthesis of various alkynyl-substituted fluoropyridines.

The reaction's utility is demonstrated in the synthesis of 6-alkynyl-3-fluoro-2-cyanopyridines, close analogues of the target compound. soton.ac.uk In these syntheses, a bromofluoropyridine derivative is coupled with a range of terminal alkynes. The reaction conditions are generally mild and tolerate a variety of functional groups, including free alcohols and amines. soton.ac.uk

Key components of the Sonogashira coupling include:

Palladium Catalyst: Typically a Pd(0) species, often generated in situ from Pd(II) precursors like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂. libretexts.org

Copper(I) Co-catalyst: Salts such as CuI are used to facilitate the reaction, allowing for milder conditions. mdpi.com

Base: An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), is used to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne. soton.ac.uk

Solvent: Aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are commonly employed. soton.ac.uk

The reactivity of the halide on the pyridine ring is a crucial factor, with the general trend being I > Br > Cl. wikipedia.org Therefore, 3-bromo-5-fluoropyridine (B183902) or 3-iodo-5-fluoropyridine serve as excellent precursors for the synthesis of 3-ethynyl-5-fluoropyridine via Sonogashira coupling.

Below is a table summarizing typical conditions for the Sonogashira cross-coupling of a fluoropyridine substrate. soton.ac.uk

| Substrate | Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Yield (%) |

| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethynyl-4-ethylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | 93 |

| 6-Bromo-3-fluoro-2-cyanopyridine | Phenylacetylene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | 85 |

| 6-Bromo-3-fluoro-2-cyanopyridine | Propargyl alcohol | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | 90 |

While the Sonogashira reaction is the most prominent palladium-catalyzed method for this transformation, other variations exist. The core of these approaches remains the oxidative addition of a palladium(0) complex to the aryl-halide bond, followed by transmetalation with the alkyne and reductive elimination to yield the product. organic-chemistry.org

Copper-free Sonogashira variants have been developed to circumvent issues related to the copper co-catalyst, such as the formation of undesirable alkyne homocoupling (Glaser coupling) products. mdpi.com These systems often require different ligands or bases to facilitate the catalytic cycle. Palladium catalysts supported by N-heterocyclic carbene (NHC) ligands have also been employed for Sonogashira couplings, sometimes in copper-free systems. libretexts.org

Research on the palladium-catalyzed alkynylation of 2- or 3-bromopyridines has shown high efficiency, providing a direct precedent for the synthesis of this compound from 3-bromo-5-fluoropyridine. doi.orgresearchgate.net The choice of palladium source, ligands, base, and solvent system can be optimized to achieve high yields for specific substrates.

Fluorination Techniques in Pyridine Synthesis

The introduction of a fluorine atom onto a pyridine ring can be accomplished through several methods, which are generally classified as nucleophilic or electrophilic fluorination. The choice of strategy often depends on the substitution pattern of the pyridine ring and the availability of starting materials.

Nucleophilic fluorination involves the displacement of a leaving group on the pyridine ring by a fluoride (B91410) ion. This is a form of nucleophilic aromatic substitution (SNAr). Good leaving groups for this reaction include halides (Cl, Br) or a nitro group. The pyridine ring's electron-deficient nature facilitates attack by nucleophiles.

A common method for synthesizing fluoropyridines from aminopyridines is through the Balz-Schiemann reaction or related diazotization-fluorination sequences. In this process, an aminopyridine is converted to a diazonium salt, which is then decomposed in the presence of a fluoride source like tetrafluoroboric acid (HBF₄) or anhydrous hydrogen fluoride (HF). google.com For example, 2-bromo-5-aminopyridine can be converted to 2-bromo-5-fluoropyridine (B41290) by diazotization with sodium nitrite (B80452) in anhydrous hydrogen fluoride. google.com

Direct displacement of a leaving group like chlorine with a fluoride source such as cesium fluoride (CsF) is also possible, though it can sometimes result in low yields for unactivated substrates like 3-chloropyridine. chemicalbook.com

Electrophilic fluorination involves the reaction of an electron-rich pyridine derivative with an electrophilic fluorine source ("F⁺" equivalent). wikipedia.org While the pyridine ring itself is electron-deficient, it can be activated towards electrophilic attack or react via intermediates.

A variety of modern electrophilic fluorinating reagents are available, with N-F compounds being the most common due to their stability and safety. wikipedia.org A widely used reagent is Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). nih.govnih.gov This reagent has been used to fluorinate 1,2-dihydropyridines, which can then eliminate hydrogen fluoride to form the corresponding fluorinated pyridines. nih.govnih.gov

Recent advancements have enabled the direct C-H fluorination of pyridines. For instance, a method for the 3-selective fluorination of pyridines has been developed using ring-opened Zincke imine intermediates that undergo regioselective C–F bond formation with electrophilic fluorinating reagents. acs.org This strategy allows for the late-stage fluorination of complex pyridine-containing molecules. acs.org

| Fluorination Method | Reagent Type | Typical Reagents | Position of Fluorination |

| Nucleophilic | Fluoride Source (F⁻) | NaNO₂/HF, HBF₄, CsF | Replaces a leaving group (e.g., -NH₂ via diazonium salt, -Cl) |

| Electrophilic | Fluorine Source (F⁺) | Selectfluor®, NFSI | C-H bonds, often directed by substituents or via intermediates |

Preparation of Precursors for this compound Synthesis

The most direct route to this compound via cross-coupling requires a di-substituted precursor, namely 3-halo-5-fluoropyridine. The bromo derivative, 3-bromo-5-fluoropyridine, is a common and effective starting material. biosynth.comsigmaaldrich.com

The synthesis of 3-bromo-5-fluoropyridine can be approached from various starting points. One common route begins with 3-amino-5-bromopyridine. biosynth.com This precursor can undergo a Balz-Schiemann reaction, where the amino group is converted to a diazonium tetrafluoroborate (B81430) salt, which upon heating, yields 3-bromo-5-fluoropyridine.

Alternatively, one can start with a fluorinated precursor like 3-amino-5-fluoropyridine (B1296810). chemicalbook.comguidechem.com The synthesis of 3-amino-5-fluoropyridine can be achieved from 5-fluoronicotinamide (B1329777) via a Hofmann rearrangement using sodium hydroxide (B78521) and bromine. chemicalbook.com The resulting 3-amino-5-fluoropyridine can then be converted to 3-bromo-5-fluoropyridine through a Sandmeyer-type reaction, where the amino group is transformed into a diazonium salt and subsequently displaced by a bromide ion.

A multi-step synthesis might look as follows:

Hofmann Rearrangement: 5-Fluoronicotinamide is treated with bromine and sodium hydroxide in water to yield 3-amino-5-fluoropyridine. chemicalbook.com

Diazotization: 3-Amino-5-fluoropyridine is treated with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid like hydrobromic acid (HBr) at low temperatures to form the corresponding diazonium salt.

Sandmeyer Reaction: The diazonium salt is then treated with a copper(I) bromide (CuBr) solution to replace the diazonium group with bromine, affording the final precursor, 3-bromo-5-fluoropyridine.

Once 3-bromo-5-fluoropyridine is obtained, it can be directly used in the Sonogashira or other palladium-catalyzed coupling reactions with a suitable alkyne, such as trimethylsilylacetylene, to produce this compound.

Green Chemistry Approaches in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the development of greener synthetic methodologies for a wide array of chemical compounds, including this compound and its analogues. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, improving energy efficiency, and utilizing renewable resources. In the context of synthesizing this compound, which typically involves a Sonogashira coupling reaction, green chemistry principles can be applied to several aspects of the synthesis, from the choice of catalysts and solvents to the energy source used to drive the reaction.

A conventional approach to the synthesis of this compound involves the Sonogashira coupling of a halopyridine, such as 3-bromo-5-fluoropyridine, with a protected alkyne like ethynyltrimethylsilane, followed by deprotection. This reaction traditionally employs a palladium catalyst, a copper(I) co-catalyst, an amine base, and an organic solvent. While effective, this method can present environmental and economic challenges, including the use of toxic and volatile organic solvents, the potential for contamination of the product with residual heavy metals, and the generation of waste.

Green chemistry offers several innovative alternatives to these traditional methods. These include the development of copper-free Sonogashira reactions, the use of environmentally benign solvents such as water or bio-based solvents, the application of heterogeneous catalysts that can be easily recovered and reused, and the use of energy-efficient techniques like microwave-assisted synthesis.

One of the key areas of innovation in greening the Sonogashira reaction is the elimination of the copper co-catalyst. Copper(I) can promote the undesirable homocoupling of the alkyne starting material and its salts can be toxic. Research has shown that the Sonogashira coupling can be effectively carried out in the absence of copper, often by using specific ligands that enhance the activity of the palladium catalyst. For instance, a catalytic system based on Pd(CH3CN)2Cl2 and cataCXium A has been successfully used for the copper-free Sonogashira coupling of various aryl halides in the green solvent 2-methyltetrahydrofuran (B130290) (2-MeTHF) at room temperature. acs.org This approach not only avoids the use of copper but also employs a more environmentally friendly solvent compared to traditional options like tetrahydrofuran (THF).

The replacement of conventional organic solvents with greener alternatives is another cornerstone of green chemistry. Water is an ideal solvent from an environmental perspective due to its non-toxicity, non-flammability, and abundance. While organic substrates are often poorly soluble in water, the use of surfactants to create micelles can overcome this limitation. For example, a palladium-catalyzed, copper-free Sonogashira coupling has been developed that proceeds in water under mild conditions. rsc.org Another promising green solvent is N-hydroxyethylpyrrolidone (HEP), which, in a mixture with water and an organic base, has been shown to be effective for Sonogashira reactions, with the added benefit of allowing for catalyst recycling. nih.gov

Heterogeneous catalysts offer significant advantages in terms of sustainability, as they can be easily separated from the reaction mixture and reused, reducing waste and catalyst cost. A variety of solid-supported palladium catalysts have been developed for the Sonogashira reaction. For instance, a nanosized MCM-41 anchored palladium bipyridyl complex has demonstrated high efficiency and recyclability in the Sonogashira coupling of aryl and heteroaryl halides. mdpi.com Similarly, palladium single-atom heterogeneous catalysts have been shown to be effective and reusable over multiple cycles, significantly reducing the process footprint. rsc.orgnih.gov

Microwave-assisted synthesis is an energy-efficient technique that can dramatically reduce reaction times and improve yields. organic-chemistry.org The application of microwave irradiation to the Sonogashira coupling can lead to rapid and efficient synthesis of arylalkynes, including those derived from heterocyclic halides. organic-chemistry.org Microwave-assisted, solvent-free, and copper-free Sonogashira reactions have also been reported, further enhancing the green credentials of this synthetic route. mdpi.com

The following tables provide a comparative overview of traditional versus green chemistry approaches for the Sonogashira coupling of substrates analogous to those used in the synthesis of this compound.

Table 1: Comparison of Catalytic Systems in Sonogashira Coupling

| Catalyst System | Substrate Example | Solvent | Conditions | Yield | Green Advantages |

| Traditional | |||||

| Pd(PPh3)4 / CuI | 6-bromo-3-fluoro-2-cyanopyridine | THF/Et3N | Room Temp, 16h | 92% | - |

| Green Alternatives | |||||

| Pd(CH3CN)2Cl2 / cataCXium A | 2,6-dibromopyridine | 2-MeTHF | Room Temp | Good to Excellent | Copper-free, Green solvent |

| Nanosized MCM-41-Pd / CuI | 2-bromopyridine | Dioxane/H2O | 90°C | High | Heterogeneous, Recyclable catalyst |

| Pd/NC single-atom catalyst / CuI | Iodobenzene | DMF | 100°C | High | Heterogeneous, Recyclable catalyst |

Table 2: Comparison of Solvents in Sonogashira Coupling

| Solvent | Substrate Example | Catalyst System | Conditions | Yield | Green Advantages |

| Traditional | |||||

| THF / Et3N | 2-amino-3-bromopyridine | Pd(CF3COO)2 / PPh3 / CuI | 100°C, 3h | High | - |

| Green Alternatives | |||||

| Water | Aryl bromides | Pd catalyst | Mild conditions | High | Non-toxic, Non-flammable |

| 2-MeTHF | Aryl halides | Pd(CH3CN)2Cl2 / cataCXium A | Room Temp | Good to Excellent | Bio-based solvent |

| HEP / Water | Aryl halides | Pd(PPh3)2Cl2 / CuI | 30°C | High | Biogenic solvent, Catalyst recycling |

Table 3: Comparison of Reaction Conditions in Sonogashira Coupling

| Condition | Substrate Example | Catalyst System | Solvent | Time | Yield | Green Advantages |

| Traditional | ||||||

| Conventional Heating | 2-amino-3-bromopyridine | Pd(CF3COO)2 / PPh3 / CuI | DMF | 3h | High | - |

| Green Alternative | ||||||

| Microwave Irradiation | Heterocyclic aryl halides | Pd catalyst | Various | 5-25 min | 80-95% | Reduced reaction time, Energy efficient |

Reactivity and Advanced Chemical Transformations of 3 Ethynyl 5 Fluoropyridine

Click Chemistry Applications with 3-Ethynyl-5-fluoropyridine

Click chemistry, a concept introduced to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts, has found a prominent substrate in this compound. The terminal alkyne functionality is a key player in one of the most popular click reactions: the azide-alkyne cycloaddition.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. While specific examples detailing the use of this compound in CuAAC reactions are not extensively documented in publicly available literature, the general mechanism and broad applicability of this reaction suggest its high potential. In a typical CuAAC reaction, a copper(I) catalyst activates the terminal alkyne of this compound, facilitating its reaction with an organic azide. This process is known for its mild reaction conditions, tolerance of a wide variety of functional groups, and high yields. The resulting 1-(5-fluoropyridin-3-yl)-1H-1,2,3-triazole derivatives are of significant interest in medicinal chemistry due to the prevalence of both pyridine (B92270) and triazole motifs in bioactive molecules.

Table 1: Representative CuAAC Reaction Parameters (Hypothetical) This table is based on general knowledge of CuAAC reactions and does not represent experimentally verified data for this compound.

| Azide Partner | Copper Source | Ligand/Additive | Solvent | Temperature (°C) | Yield (%) |

| Benzyl Azide | CuI | Sodium Ascorbate | tBuOH/H₂O | Room Temp | >95 |

| 4-Azidotoluene | CuSO₄·5H₂O | Sodium Ascorbate | DMF | Room Temp | >95 |

| 1-Azido-4-nitrobenzene | Cu(OAc)₂ | Sodium Ascorbate | DMSO | 40 | >90 |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a catalyst-free alternative to CuAAC, making it particularly suitable for biological applications where copper toxicity is a concern. This reaction relies on the high reactivity of a strained cyclooctyne (B158145) with an azide. Although the terminal alkyne of this compound is not strained, it can be envisioned as a synthetic target that is subsequently coupled to a strained cyclooctyne. However, direct participation of this compound in a SPAAC reaction would require its prior modification into a strained cyclic alkyne, a complex synthetic endeavor. As such, direct applications of this compound in SPAAC are not commonly reported.

Integration into Modular Synthesis Protocols

The concept of modular synthesis, where complex molecules are assembled from pre-functionalized building blocks, is well-served by the reactivity of this compound. Its ability to undergo reliable click reactions like CuAAC allows for its straightforward incorporation into larger molecular frameworks. This "plug-and-play" approach is highly valuable in drug discovery and materials science, where the rapid generation of libraries of compounds with diverse functionalities is essential. The 5-fluoropyridin-3-yl motif can be introduced into a variety of molecular scaffolds, bringing with it the unique electronic properties conferred by the fluorine and nitrogen atoms.

Coupling Reactions Involving the Ethynyl (B1212043) Moiety of this compound

The terminal alkyne of this compound is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed coupling reactions.

C-S Bond Formation Reactions

The hydrothiolation of alkynes, often referred to as the thiol-yne reaction, is an efficient method for the formation of carbon-sulfur bonds, leading to vinyl sulfide (B99878) products. This reaction can be initiated by radicals or catalyzed by transition metals. While specific documented examples of thiol-yne reactions with this compound are scarce, the general principles of this reaction are applicable. The reaction of this compound with a thiol (R-SH) would be expected to yield a 3-((alkylthio)vinyl)-5-fluoropyridine derivative. The regioselectivity and stereoselectivity of the addition would depend on the reaction conditions and the catalyst employed.

Other Carbon-Carbon Bond-Forming Reactions

The Sonogashira coupling is a cornerstone of C-C bond formation, enabling the reaction of terminal alkynes with aryl or vinyl halides. This compound has been successfully employed as a coupling partner in Sonogashira reactions, demonstrating its utility in the synthesis of more complex molecular architectures.

A notable example involves the reaction of this compound with 3,6-dibromoisothiazolo[4,3-b]pyridine. mdpi.com This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, selectively forms a C-C bond at the more reactive bromine position of the isothiazolopyridine ring.

Table 2: Sonogashira Coupling of this compound

| Coupling Partner | Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 3,6-dibromoisothiazolo[4,3-b]pyridine | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 30 | Not specified | mdpi.com |

This successful application underscores the reliability of the Sonogashira coupling for elaborating the structure of this compound, paving the way for the synthesis of novel compounds with potential applications in medicinal chemistry, as demonstrated by its use in the preparation of dual inhibitors of lipid kinases. mdpi.com The ethynyl group serves as a rigid linker, allowing for the precise spatial arrangement of different molecular fragments.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Fluoropyridine Core

Nucleophilic aromatic substitution (SNAr) is a critical reaction for the modification of aromatic and heteroaromatic rings. The feasibility of these reactions on substituted pyridines is highly dependent on the position of the leaving group relative to the ring nitrogen atom. For halopyridines, substitution is most efficient when the halogen is located at the 2- (ortho) or 4- (para) position. youtube.comnih.gov This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. youtube.com

In the case of this compound, the fluorine atom, a potential leaving group, is situated at the 5-position. This position is meta to the ring nitrogen. Consequently, the negative charge of the intermediate formed upon nucleophilic attack cannot be delocalized onto the nitrogen atom. youtube.com This lack of resonance stabilization results in a significantly higher energy transition state, rendering 3-halopyridines and 5-halopyridines substantially less reactive toward SNAr compared to their 2- and 4-substituted counterparts. youtube.comsci-hub.se

Due to this inherent low reactivity, there is a scarcity of published examples detailing successful SNAr reactions involving the direct displacement of the fluorine atom on the this compound core under standard conditions. The electron-withdrawing nature of both the ethynyl and fluoro substituents further deactivates the ring for certain transformations, although it is the positional electronics that dominate the SNAr reactivity profile.

| Halogen Position | Position Relative to Nitrogen | Reactivity toward SNAr | Reason |

|---|---|---|---|

| 2- or 6- | ortho | High | Negative charge of intermediate is stabilized by the ring nitrogen. |

| 4- | para | High | Negative charge of intermediate is stabilized by the ring nitrogen. |

| 3- or 5- | meta | Very Low | Negative charge of intermediate cannot be delocalized onto the ring nitrogen. youtube.com |

Functionalization at Pyridine Ring Positions Adjacent to Fluoro- and Ethynyl Groups

Given the electron-deficient nature of the this compound ring, functionalization of the C-H bonds at positions 2, 4, and 6 presents a viable alternative to SNAr for structural modification. nih.govrsc.org The reactivity at these positions is governed by the electronic effects of the existing substituents and the pyridine nitrogen. The primary strategies for such transformations involve deprotonation (metalation) or directed C-H activation. nih.gov

Deprotonation/Metalation: The most common approach for functionalizing electron-poor pyridines is through deprotonation with a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium, to form a lithiated intermediate that can then be quenched with various electrophiles. researchgate.netwikipedia.org The regioselectivity of this deprotonation is determined by the kinetic acidity of the ring protons.

C-4 Position: The proton at C-4 is flanked by the two electron-withdrawing groups (fluoro and ethynyl) and is meta to the pyridine nitrogen. This position is expected to be the most acidic and, therefore, the most likely site for deprotonation by a strong, non-nucleophilic base like LDA.

C-6 Position: The proton at C-6 is ortho to both the ring nitrogen and the fluorine atom. The fluorine atom can act as a weak directing metalation group (DMG), potentially facilitating lithiation at this site. researchgate.netorganic-chemistry.org

C-2 Position: The proton at C-2 is ortho to the nitrogen and the ethynyl group. While the C-2 proton of pyridine itself is acidic, the directing effects of the other substituents make selective deprotonation at this site more challenging compared to C-4 and C-6.

Following the generation of the organolithium species, reaction with an electrophile (E+) allows for the introduction of a wide range of functional groups, including alkyl, silyl, carboxyl, and carbonyl moieties.

Radical Functionalization: As an electron-deficient heteroarene, this compound is also a candidate for radical C-H functionalization reactions, such as those following Minisci-type mechanisms. nih.govsemanticscholar.org These reactions typically show a preference for attack at the positions alpha and gamma (C-2, C-4, C-6) to the ring nitrogen, as these are the most electron-deficient sites. nih.gov The precise regioselectivity would depend on the specific radical species and reaction conditions employed.

| Ring Position | Plausible Strategy | Rationale | Potential Reagents |

|---|---|---|---|

| C-2 | Deprotonation / C-H Activation | Activated by ortho-nitrogen, but may be less favored than C-4 or C-6. | 1. Strong Base (e.g., LDA, LiTMP) 2. Electrophile (E+) |

| C-4 | Deprotonation / Metalation | Most acidic proton due to proximity to both fluoro and ethynyl groups. | 1. LDA at low temperature 2. Electrophile (e.g., CO₂, R-CHO, Me₃SiCl) |

| C-6 | Directed Ortho Metalation (DoM) | Activated by ortho-nitrogen and ortho-fluoro group. researchgate.net | 1. Strong Base (e.g., LDA, n-BuLi) 2. Electrophile (E+) |

Applications in Medicinal Chemistry and Drug Discovery Featuring 3 Ethynyl 5 Fluoropyridine Scaffolds

Development of Ligands for G Protein-Coupled Receptors (GPCRs)

G Protein-Coupled Receptors constitute a major family of transmembrane proteins that are the target of a substantial number of approved drugs. The 3-ethynyl-5-fluoropyridine scaffold has been effectively integrated into ligands designed to modulate the activity of specific GPCRs, facilitating the discovery of potent and selective compounds.

Metabotropic glutamate (B1630785) receptors (mGluRs) are critical GPCRs in the central nervous system (CNS), and their modulation is a primary strategy for treating a range of neurological and psychiatric disorders. The this compound scaffold has been pivotal in the creation of modulators for various mGluR subtypes.

The metabotropic glutamate receptor 2 (mGluR2) is a significant target for therapeutic intervention in schizophrenia. Activation of mGluR2 is believed to normalize the excessive glutamate neurotransmission associated with the disorder. Positive allosteric modulators (PAMs), which enhance the receptor's response to the endogenous ligand glutamate, are considered a promising therapeutic approach. While a wide array of chemical structures have been identified as mGluR2 PAMs, the specific this compound core is a feature in the broader class of ethynylpyridine-based modulators of GPCRs. The development of selective mGluR2 PAMs is an active area of research, with such compounds showing efficacy in preclinical models predictive of antipsychotic activity.

The metabotropic glutamate receptor 5 (mGluR5) is implicated in numerous CNS disorders, including depression, anxiety, and Fragile X syndrome. The this compound scaffold is a core component of several potent and selective mGluR5 negative allosteric modulators (NAMs). These compounds block the receptor's activity and have shown therapeutic potential in various disease models.

The fluorine atom on the pyridine (B92270) ring is particularly advantageous for the development of radiotracers for Positron Emission Tomography (PET) imaging. PET is a non-invasive imaging technique that allows for the visualization and quantification of receptors in the living brain. By replacing the stable fluorine-19 with the positron-emitting isotope fluorine-18 (B77423), researchers have developed highly specific radioligands for imaging mGluR5. These tools are invaluable for understanding the role of mGluR5 in disease and for aiding the development of new drugs by enabling receptor occupancy studies. An example of a structurally related PET tracer is [¹⁸F]FPEB (3-fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile), which has been used to image mGluR5 in the brain. drugbank.com

The systematic study of how chemical structure relates to biological activity is fundamental to drug design. For fluorinated ethynylpyridine derivatives, SAR studies have provided critical insights into the features required for potent and selective receptor binding. The fluorine atom, with its high electronegativity and small size, can significantly influence a molecule's properties, including binding affinity, metabolic stability, and brain penetration.

Within series of acetylene-based mGluR5 modulators, the position of the fluorine atom on an attached phenyl ring has been shown to modestly affect potency. nih.gov For instance, in one series of mGluR5 positive allosteric modulators, moving the fluorine from the 3-position to the 2- or 4-position on the phenyl ring, or removing it entirely, resulted in observable but not drastic changes in potency. nih.gov This indicates that while fluorine substitution is important for fine-tuning the pharmacological profile, the core ethynylpyridine structure provides the essential pharmacophore for receptor interaction.

The following interactive table presents representative SAR data for a series of mGluR5 PAMs based on a (fluorophenyl)ethynyl scaffold, illustrating the impact of fluorine substitution on agonist potency.

| Compound | R Group (Substitution on Phenyl Ring) | Agonist Potency (EC₅₀, nM) |

| 1 | 3-F | 1300 |

| 2 | H | 2500 |

| 3 | 2-F | 2800 |

| 4 | 4-F | 3200 |

| 5 | 3-CH₃ | >10000 |

Data is derived from a study on allosteric agonism in an acetylene (B1199291) series of mGluR5 PAMs and is for illustrative purposes. nih.gov

Modulators of Metabotropic Glutamate Receptors (mGluR)

Radiopharmaceutical Development Using this compound Derivatives

The inherent properties of the this compound scaffold make it highly suitable for the development of radiopharmaceuticals, particularly for PET imaging.

The synthesis of PET radiotracers is a time-sensitive process due to the short half-life of fluorine-18 (approximately 110 minutes). Therefore, efficient and rapid radiolabeling methods are essential. nih.gov The this compound structure is well-suited for late-stage radiofluorination.

Positron Emission Tomography (PET) Imaging Applications

The development of radiotracers for PET imaging is crucial for the non-invasive study of biological processes and the diagnosis of disease. The physical and chemical properties of this compound make it an attractive scaffold for the design of novel PET probes. The presence of a fluorine atom allows for isotopic labeling with fluorine-18 ([¹⁸F]), a positron-emitting radionuclide with a convenient half-life of 109.8 minutes, which is ideal for clinical PET imaging.

A notable example that underscores the potential of the ethynyl-fluoropyridine core in PET tracer development is the radioligand [¹⁸F]FPEB (3-[¹⁸F]fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile). nih.govresearchgate.netnih.gov This compound, which shares a high degree of structural similarity with derivatives of this compound, has been successfully developed and utilized for imaging the metabotropic glutamate receptor 5 (mGluR5). nih.govnih.gov The synthesis of [¹⁸F]FPEB typically involves a nucleophilic aromatic substitution reaction on a suitable precursor, highlighting a potential route for the radiosynthesis of novel tracers based on the this compound scaffold. nih.gov

The ethynyl (B1212043) group on the this compound molecule offers a valuable handle for "click chemistry" reactions. This set of biocompatible and highly efficient reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is increasingly being used in the development of PET probes. The alkyne can be readily coupled with azide-functionalized biomolecules, such as peptides or antibodies, to create highly specific and targeted imaging agents. This modular approach allows for the late-stage introduction of the radiolabel, simplifying the synthesis and purification of the final radiotracer.

Table 1: Potential [¹⁸F]-Labeled PET Tracers Based on the this compound Scaffold

| Potential Tracer Name | Target | Potential Application | Rationale for Development |

| [¹⁸F]Fluoro-ethynylpyridine-mGluR5 Ligand | mGluR5 | Neuroimaging in psychiatric and neurological disorders | Based on the success of the structurally similar [¹⁸F]FPEB. nih.govresearchgate.netnih.gov |

| [¹⁸F]Fluoro-ethynylpyridine-Tau Peptide | Tau Protein | Imaging of neurofibrillary tangles in Alzheimer's disease | The ethynyl group allows for click chemistry conjugation to tau-binding peptides. |

| [¹⁸F]Fluoro-ethynylpyridine-Kinase Inhibitor | Specific Kinases | Oncologic imaging and therapy response monitoring | The scaffold can be incorporated into known kinase inhibitor pharmacophores. |

This compound as a Key Building Block in Pharmaceutical Syntheses

The utility of this compound as a building block in pharmaceutical synthesis is primarily derived from the reactivity of its terminal alkyne. This functional group is a versatile handle for the construction of more complex molecular architectures through a variety of carbon-carbon bond-forming reactions.

One of the most powerful of these is the Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction allows for the efficient coupling of terminal alkynes with aryl or vinyl halides. Research has demonstrated the successful application of Sonogashira coupling to synthesize a library of 6-alkynyl-3-fluoro-2-pyridinamidoximes from 6-bromo-3-fluoro-2-cyanopyridine and a range of terminal alkynes. technologynetworks.com This work highlights the robustness of the Sonogashira reaction on the fluoropyridine core and its tolerance of various functional groups, which is a critical consideration in the multi-step synthesis of complex drug molecules. technologynetworks.com The resulting alkynyl-fluoropyridine derivatives are themselves versatile intermediates for further chemical transformations. technologynetworks.com

The alkyne moiety of this compound can also participate in cycloaddition reactions, such as the aforementioned CuAAC, to form stable triazole rings. This "click" reaction is widely employed in drug discovery for the synthesis of compound libraries and for linking different molecular fragments together. The resulting 1,2,3-triazole is not merely a linker but can also act as a pharmacophore, participating in hydrogen bonding and other interactions with biological targets.

Table 2: Key Synthetic Reactions Utilizing the this compound Scaffold

| Reaction Type | Reagents/Catalysts | Product Type | Significance in Pharmaceutical Synthesis |

| Sonogashira Cross-Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu catalyst, Base | Aryl/Vinyl-substituted alkynyl-fluoropyridines | Formation of C(sp)-C(sp²) bonds, enabling the connection of the fluoropyridine core to other aromatic systems. technologynetworks.com |

| Azide-Alkyne Cycloaddition (Click Chemistry) | Azide-containing molecule, Cu(I) catalyst | 1,2,3-Triazole-linked fluoropyridines | Highly efficient and regioselective reaction for creating diverse compound libraries and bioconjugates. |

| Glaser Coupling | Copper salt, Oxidant | Symmetrical diynes | Dimerization of the ethynyl-fluoropyridine scaffold to create larger, often symmetrical, molecules. |

Exploration of this compound Derivatives in Neurological Disorder Research

The development of novel therapeutics for neurological disorders, such as Alzheimer's and Parkinson's disease, is a significant challenge in medicinal chemistry. The blood-brain barrier (BBB) presents a formidable obstacle to drug delivery to the central nervous system (CNS). The incorporation of fluorine into drug candidates is a well-established strategy to enhance their metabolic stability and, in some cases, improve their ability to cross the BBB. nih.govnih.gov The lipophilicity of the fluorine atom can aid in passive diffusion across the lipid-rich BBB. nih.gov

The pyridine ring itself is a common motif in CNS-active drugs. The nitrogen atom can participate in hydrogen bonding interactions with protein targets and can be protonated at physiological pH, which can influence solubility and receptor binding. The combination of a fluorine atom and an ethynyl group on a pyridine scaffold, as in this compound, presents an attractive starting point for the design of novel CNS drug candidates.

While specific research on derivatives of this compound for neurological disorders is still emerging, the broader class of fluorinated pyridine compounds is being actively investigated. For instance, fluorinated compounds have been explored as potential agents for the treatment of Alzheimer's disease, with some showing promise as inhibitors of amyloid-beta fibrillogenesis. nih.gov The ethynyl group of this compound provides a reactive site for the introduction of various pharmacophoric groups that could interact with key targets in neurodegenerative pathways, such as kinases or G-protein coupled receptors. The development of selective modulators for CNS receptors is an active area of research where novel scaffolds are in high demand. mdpi.com

Table 3: Potential Neurological Targets for Derivatives of this compound

| Potential Target Class | Specific Examples | Rationale for Targeting |

| Kinases | Glycogen synthase kinase 3β (GSK-3β), Cyclin-dependent kinase 5 (CDK5) | Implicated in the hyperphosphorylation of tau protein in Alzheimer's disease. |

| G-Protein Coupled Receptors (GPCRs) | Metabotropic glutamate receptors (mGluRs), Dopamine receptors | Modulation of these receptors can affect neurotransmission and neuronal function. nih.govmdpi.com |

| Enzymes | Monoamine oxidase B (MAO-B), Acetylcholinesterase (AChE) | Inhibition of these enzymes is a therapeutic strategy for Parkinson's and Alzheimer's diseases, respectively. |

| Amyloid-beta (Aβ) Aggregation | - | The scaffold could be elaborated to create molecules that interfere with the aggregation of Aβ peptides. nih.gov |

Computational and Spectroscopic Investigations of 3 Ethynyl 5 Fluoropyridine

Mass Spectrometry Techniques for Characterization of 3-Ethynyl-5-fluoropyridine Adducts

Mass spectrometry (MS) stands as a pivotal analytical technique for the structural elucidation and characterization of novel compounds. In the context of this compound, mass spectrometry, particularly when coupled with soft ionization techniques like electrospray ionization (ESI), is instrumental in identifying and characterizing its various adducts. These adducts, formed through interactions with solvents, reagents, or biomolecules, provide crucial insights into the compound's reactivity and metabolic fate. Tandem mass spectrometry (MS/MS) further enables the detailed structural analysis of these adducts by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions.

Electrospray ionization is a soft ionization technique that typically generates even-electron ions, most commonly protonated molecules [M+H]⁺ in the positive ion mode. semanticscholar.org For this compound, the basic nitrogen atom of the pyridine (B92270) ring is a primary site for protonation. In addition to the protonated molecule, adducts with alkali metals, such as sodium [M+Na]⁺ and potassium [M+K]⁺, are frequently observed, especially when glass vessels are used or if these ions are present in the solvent. The choice of the precursor ion adduct can significantly influence the subsequent fragmentation patterns in tandem mass spectrometry. theanalyticalscientist.com

In negative ion mode, deprotonated molecules [M-H]⁻ can be observed, although this is generally less favorable for pyridine compounds unless acidic protons are present. However, the ethynyl (B1212043) proton of this compound could potentially be abstracted under suitable basic conditions. More complex adducts can also be formed, for instance, with solvent molecules like acetonitrile (B52724) [M+ACN+H]⁺ or through dimerization [2M+H]⁺.

The characterization of these adducts is greatly enhanced by high-resolution mass spectrometry (HRMS), which provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent and fragment ions. This level of accuracy is crucial for distinguishing between ions with the same nominal mass but different elemental formulas. nih.gov

Tandem mass spectrometry (MS/MS) experiments are essential for confirming the structure of this compound adducts. By selecting a specific adduct ion as the precursor, collision-induced dissociation (CID) can be employed to induce fragmentation. The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure.

For the protonated molecule of this compound, [M+H]⁺, characteristic fragmentation pathways can be predicted based on the known behavior of pyridine and its derivatives. The pyridine ring itself is relatively stable, but losses of small neutral molecules are common. The fragmentation of the ethynyl group could lead to the loss of acetylene (B1199291) (C₂H₂). The fluorinated pyridine ring is expected to be relatively stable, and the loss of HF may also be a possible fragmentation pathway.

The following interactive table summarizes the theoretical exact masses of potential adducts of this compound (C₇H₄FN) that could be observed in ESI-MS.

| Adduct Type | Chemical Formula | Theoretical m/z |

| Protonated Molecule | [C₇H₄FN + H]⁺ | 122.0406 |

| Sodiated Adduct | [C₇H₄FN + Na]⁺ | 144.0225 |

| Potassiated Adduct | [C₇H₄FN + K]⁺ | 160.0064 |

| Acetonitrile Adduct | [C₇H₄FN + C₂H₃N + H]⁺ | 163.0671 |

| Dimer | [2(C₇H₄FN) + H]⁺ | 243.0739 |

Further structural confirmation is achieved through the analysis of the MS/MS fragmentation of these adducts. The table below outlines plausible fragmentation pathways and the corresponding theoretical exact masses of the product ions for the protonated molecule of this compound.

| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion Formula | Product Ion m/z |

| 122.0406 | HCN | [C₆H₄F]⁺ | 95.0300 |

| 122.0406 | C₂H₂ | [C₅H₃FN]⁺ | 96.0250 |

| 122.0406 | HF | [C₇H₄N]⁺ | 102.0344 |

The study of adducts of this compound is not limited to simple solvent or salt adducts. In biological systems, the compound may form adducts with nucleophilic biomolecules, such as DNA or proteins. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the detection and characterization of such adducts in complex biological matrices. oup.comnih.gov The high sensitivity and specificity of this technique allow for the identification of adducts at very low concentrations.

Advanced Research Directions and Future Prospects for 3 Ethynyl 5 Fluoropyridine

Integration into Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful technique for rapidly generating large, diverse libraries of molecules, which is essential for drug discovery and materials science. nih.govwisdomlib.org The structure of 3-Ethynyl-5-fluoropyridine makes it an exceptionally valuable building block for inclusion in such libraries.

The terminal ethynyl (B1212043) group is particularly amenable to a wide range of robust and high-yielding coupling reactions. Most notably, the Sonogashira cross-coupling reaction allows for the straightforward introduction of various aryl, heteroaryl, or vinyl substituents. mdpi.com Additionally, the alkyne can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole linkages. These reactions are known for their high efficiency and tolerance of diverse functional groups, making them ideal for the automated, parallel synthesis workflows used in generating combinatorial libraries. nih.govwikipedia.org

The fluoropyridine core provides another point for diversification. The fluorine atom activates the pyridine (B92270) ring towards nucleophilic aromatic substitution (SNAr), allowing for the introduction of a variety of nucleophiles. acs.orgnih.gov This dual reactivity—at both the ethynyl group and the pyridine ring—enables the creation of multi-dimensional libraries from a single, versatile scaffold. By systematically varying the substituents at these two positions, researchers can explore a vast chemical space to identify compounds with desired biological activities or material properties.

Table 1: Potential Reactions for Library Synthesis with this compound

| Reaction Type | Functional Group Targeted | Potential Reagents | Resulting Structure |

|---|---|---|---|

| Sonogashira Coupling | Ethynyl | Aryl/Vinyl Halides | Aryl/Vinyl-substituted Pyridine |

| Azide-Alkyne Cycloaddition | Ethynyl | Organic Azides | Triazole-linked Pyridine |

| Nucleophilic Aromatic Substitution (SNAr) | Fluoropyridine Ring | Amines, Alcohols, Thiols | Substituted Pyridine Core |

Role in Fragment-Based Drug Design (FBDD)

Fragment-Based Drug Design (FBDD) has become a cornerstone of modern drug discovery, focusing on identifying small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. wikipedia.orgnih.gov These initial hits are then optimized and grown into more potent lead compounds. This compound possesses several characteristics that make it an ideal candidate for FBDD libraries.

Firstly, its molecular weight and complexity align well with the "Rule of Three," a set of guidelines for effective fragment design. wikipedia.org Secondly, and most importantly, the presence of the fluorine atom is a significant asset for screening. criver.com ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive and powerful screening technique in FBDD. lifechemicals.com Since fluorine is absent in biological systems, the ¹⁹F NMR signal provides a clean background, allowing for the unambiguous detection of fragment binding to a target protein. criver.com The chemical shift of the fluorine atom in this compound would be highly sensitive to its local environment, providing direct evidence of target engagement. dtu.dkdrugdiscoverychemistry.com

Once a binding interaction is confirmed, the ethynyl group serves as a perfect handle for fragment evolution. It provides a well-defined, rigid vector for "growing" the fragment by adding new chemical functionalities aimed at interacting with adjacent pockets on the protein surface. This structure-guided elaboration is a key principle of FBDD, allowing for the rational design of high-affinity ligands. nih.govnih.gov

Expansion into Novel Material Science Applications

The combination of a rigid, aromatic pyridine ring and a polymerizable ethynyl group suggests significant potential for this compound in material science. Organofluorine compounds are known to impart unique properties to materials, including enhanced thermal stability and specific electronic characteristics. nih.govsemanticscholar.org

The electron-deficient nature of the fluoropyridine ring makes it an interesting component for organic electronic materials. Pyridine-based structures have been successfully employed as electron-transporting materials in Organic Light-Emitting Diodes (OLEDs) and as components in perovskite solar cells. rsc.orgrsc.org The incorporation of this compound as a monomer into conjugated polymers could lead to new materials with tailored electronic properties. The ethynyl linkage provides a rigid and conjugated backbone, which is crucial for efficient charge transport. mdpi.comnih.gov

Furthermore, the high fluorine content can lead to polymers with low surface energy and high hydrophobicity, properties desirable for coatings and advanced resins. The thermal stability often associated with fluorinated and aromatic polymers could also make materials derived from this compound suitable for applications in demanding environments, such as the aerospace industry. nih.govsemanticscholar.org Potential applications could include semiconductor layers in organic field-effect transistors (OFETs), emissive layers in OLEDs, or as novel hole-transporting materials. uky.eduacs.orgresearchgate.net

Development of Automated Synthesis Platforms for this compound Derivatives

The future of chemical synthesis lies in automation, which enables high-throughput experimentation, rapid optimization, and the generation of large datasets for machine learning-driven discovery. The well-defined reactivity of this compound makes it an excellent candidate for integration into automated synthesis platforms.

An automated platform could be programmed to perform a series of reactions in a parallel or sequential manner. For instance, a robotic system could dispense this compound into an array of reactors, followed by the addition of a diverse set of reagents for Sonogashira coupling. The system would manage reaction conditions (temperature, time), and potentially even purification and analysis, to rapidly generate a library of derivatives.

The development of such platforms would require robust and reliable reaction protocols for the functionalization of the ethynyl and pyridine moieties. acs.orgnih.govnih.gov Given the prevalence of reactions like Sonogashira coupling and SNAr in medicinal chemistry, adapting them for automated workflows is a feasible and highly valuable objective. This would accelerate the exploration of the structure-activity relationships (SAR) for new drug candidates and the structure-property relationships for new materials.

Theoretical Predictions of Novel Reactivity Patterns for this compound

Computational chemistry and theoretical studies provide powerful tools for predicting the behavior of molecules and guiding experimental work. For this compound, methods like Density Functional Theory (DFT) can offer deep insights into its electronic structure and reactivity. nih.govchemrxiv.org

Theoretical calculations can be used to predict the regioselectivity of reactions. For example, in the case of nucleophilic aromatic substitution, calculations can determine whether a nucleophile would preferentially attack the carbon atom bearing the fluorine or another position on the ring under various conditions. Similarly, DFT can model the transition states of cycloaddition reactions involving the ethynyl group, such as [3+2] cycloadditions with azides or nitrones, predicting reaction barriers and the most likely stereochemical outcomes. chemrxiv.orgrsc.org

Furthermore, computational modeling can predict key molecular properties relevant to material science, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. rsc.org These values are critical for designing organic semiconductors with appropriate band gaps for electronic and optoelectronic devices. Theoretical studies can screen virtual libraries of this compound derivatives to identify candidates with the most promising electronic properties before committing to their synthesis, saving significant time and resources. mdpi.com The study of the molecule's reaction kinetics and mechanisms can also uncover entirely new, previously unconsidered reactivity patterns, opening up novel synthetic pathways. researchgate.netreddit.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-Ethynyl-5-fluoropyridine, and what are their key optimization parameters?

- Methodological Answer : The synthesis typically involves halogenation followed by Sonogashira coupling. For example:

Fluorination : Introduce fluorine at the 5-position of pyridine via electrophilic fluorination using Selectfluor® in acetonitrile at 80°C (yield ~65%) .

Ethynylation : Couple a halogenated precursor (e.g., 3-bromo-5-fluoropyridine) with trimethylsilylacetylene (TMSA) under Sonogashira conditions (Pd(PPh₃)₄, CuI, in Et₃N/THF, 60°C, 12 hr). Desilylation with K₂CO₃/MeOH yields the terminal alkyne .

- Optimization : Catalyst loading (0.5–2 mol% Pd), solvent polarity, and inert atmosphere are critical for minimizing side reactions (e.g., Glaser coupling).

Q. How is this compound characterized spectroscopically, and what are its diagnostic spectral features?

- Methodological Answer :

- ¹H NMR : The ethynyl proton appears as a singlet at δ 2.8–3.1 ppm. Fluorine at C5 deshields adjacent protons, splitting the C4 and C6 protons into doublets (J = 8–10 Hz) .

- ¹⁹F NMR : A singlet at δ -110 to -115 ppm confirms the aromatic fluorine .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 135.04 (C₇H₄FN⁺) with fragments at m/z 108 (loss of HC≡CH) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of fluorination in this compound synthesis?

- Methodological Answer : Fluorination at C5 is governed by electronic and steric effects. The electron-withdrawing ethynyl group at C3 directs electrophilic fluorination to the para position (C5) via resonance stabilization of the Wheland intermediate. Computational studies (DFT) show a 15 kcal/mol lower activation barrier for C5 fluorination compared to C2 . Competing pathways (e.g., C2 fluorination) can arise under high-temperature or excess fluorinating agent conditions.

Q. How can this compound be utilized in click chemistry for bioconjugation or drug discovery?

- Methodological Answer : The ethynyl group enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For example:

- Bioconjugation : React with azide-functionalized peptides (e.g., RGD sequences) in PBS buffer (pH 7.4, 25°C, 2 hr) to form stable triazole linkages. Monitor conversion via HPLC (retention time shift) .

- Drug Probes : Functionalize the alkyne with fluorescent tags (e.g., BODIPY-azide) for target engagement studies in live cells. Confocal microscopy confirms subcellular localization .

Q. What strategies mitigate side reactions (e.g., alkyne homocoupling) during Sonogashira coupling in this compound synthesis?

- Methodological Answer :

- Catalyst System : Use PdCl₂(PPh₃)₂ with CuI co-catalyst to suppress Glaser coupling. Additives like NEt₃·HCl stabilize Pd(0) intermediates .

- Solvent Choice : Polar aprotic solvents (DMF, THF) reduce alkyne aggregation.

- Temperature Control : Maintain reaction temperatures below 70°C to prevent radical-mediated homocoupling .

Contradictions and Resolutions

- Fluorination Efficiency : reports 65% yield using Selectfluor®, while earlier methods (e.g., Cl/F exchange with KF) achieve <50% . Resolution: Selectfluor®’s superior oxidizing power enhances electrophilic fluorination.

- Catalyst Selection : Pd(PPh₃)₄ in vs. PdCl₂(PPh₃)₂ in . The latter minimizes Pd black formation, improving reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.